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molecular formula C7H13NO2 B1269799 1-(3-Hydroxypropyl)pyrrolidin-2-one CAS No. 62012-15-1

1-(3-Hydroxypropyl)pyrrolidin-2-one

Cat. No. B1269799
M. Wt: 143.18 g/mol
InChI Key: CVDGNRZPDAXOQO-UHFFFAOYSA-N
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Patent
US04397750

Procedure details

3-aminopropanol reacted in similar manner to Example 2 with butyrolactone furnished a 78.6% yield of N-(3-hydroxypropyl)-2-pyrrolidinone, b.p. 160° C./3 torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[C:6]1(=O)[O:10][CH2:9][CH2:8][CH2:7]1>>[OH:5][CH2:4][CH2:3][CH2:2][N:1]1[CH2:6][CH2:7][CH2:8][C:9]1=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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